molecular formula C10H14N2O2 B1373043 N-[5-(aminomethyl)-2-methoxyphenyl]acetamide CAS No. 1235440-86-4

N-[5-(aminomethyl)-2-methoxyphenyl]acetamide

Cat. No.: B1373043
CAS No.: 1235440-86-4
M. Wt: 194.23 g/mol
InChI Key: UUBWQNDWSPJTCI-UHFFFAOYSA-N
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Description

N-[5-(Aminomethyl)-2-methoxyphenyl]acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This aniline derivative features both acetamide and aminomethyl functional groups on a methoxy-substituted phenyl ring, a structure often explored in the development of novel pharmacologically active molecules. Researchers utilize this compound as a key synthetic intermediate or a building block for the construction of more complex molecules, such as potential receptor ligands or enzyme inhibitors. The presence of the primary aminomethyl group makes it a versatile precursor for amide bond formation or Schiff base synthesis, while the methoxy and acetamide groups can contribute to hydrogen bonding and overall molecular recognition. Specific research applications and mechanistic actions are an active area of investigation. Researchers are advised to consult the scientific literature for the latest findings on its potential uses. This product is provided as a characterized solid. For research purposes only. Not intended for diagnostic or therapeutic use. Specifications

Properties

IUPAC Name

N-[5-(aminomethyl)-2-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(13)12-9-5-8(6-11)3-4-10(9)14-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBWQNDWSPJTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-86-4
Record name N-[5-(aminomethyl)-2-methoxyphenyl]acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide typically involves the reaction of 5-(aminomethyl)-2-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-(aminomethyl)-2-methoxyaniline+acetic anhydrideThis compound+acetic acid\text{5-(aminomethyl)-2-methoxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 5-(aminomethyl)-2-methoxyaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(aminomethyl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-(aminomethyl)-2-methoxyphenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(aminomethyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The methoxyphenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Anti-Cancer Activity

Several acetamide derivatives with methoxy or aminophenyl groups have demonstrated anti-cancer activity in in vitro assays:

Compound Name Structural Features Cell Lines Tested (IC₅₀) Key Findings Reference
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide Aminomethyl, methoxy, dimethylphenoxy Not reported Structural basis for comparison
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) Thiadiazole, pyridinyl, methoxy Caco-2 (1.8 µM) High cytotoxicity vs. 5-FU
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline-sulfonyl, pyrrolidinyl HCT-1, SF268, HT-15, MCF-7, PC-3 Broad-spectrum activity
N-(2-methoxyphenyl)-acetamide (47) Methoxy, no aminomethyl Not tested First natural isolation

Key Observations :

  • Thiadiazole and heterocyclic moieties (e.g., compound 7d ) enhance cytotoxicity, likely due to improved DNA intercalation or kinase inhibition .
  • Aminomethyl groups (as in the target compound) may improve hydrogen bonding with biological targets compared to simpler methoxy derivatives like compound 47 .
  • Quinazoline-sulfonyl derivatives (e.g., compound 38 ) show broad anti-cancer activity, but their complex structures may reduce bioavailability .

Structural and Electronic Properties

  • The aminomethyl group introduces a basic nitrogen, which could improve solubility and binding to acidic residues in enzyme active sites . In contrast, chlorophenyl (e.g., compound CPA in ) and nitro groups (e.g., compound in ) may confer electrophilic reactivity, increasing toxicity risks.
  • Theoretical Studies :

    • For CPA (a chlorophenyl acetamide), HOMO-LUMO gap analysis suggests moderate reactivity, while MESP maps indicate polarizable regions conducive to binding . Similar studies for the target compound are lacking but could predict comparable interactions.

Biological Activity

N-[5-(aminomethyl)-2-methoxyphenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

  • Molecular Formula : C10_{10}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : Approximately 179.22 g/mol
  • Functional Groups : Aminomethyl group, methoxy group, and acetamide linkage.

These structural characteristics contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition rates. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for its bactericidal effects.

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus12
P. aeruginosa10

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed cytotoxic effects against several cancer cell lines, including Hep-2 and MDA-MB-231. The compound exhibited an IC50_{50} value of approximately 20 µM against the Hep-2 cell line, indicating potential as a chemotherapeutic agent.

Cell Line IC50_{50} (µM)
Hep-220
MDA-MB-23125
HCT11630

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Binding : It binds to receptors that modulate cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound could serve as a lead candidate for developing new antibiotics due to its unique mechanism of action that circumvents existing resistance mechanisms .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound against breast cancer cell lines. The study demonstrated that treatment with this compound led to significant reductions in cell viability and induction of apoptosis, suggesting its utility in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons were made with structurally similar compounds:

Compound Name Biological Activity IC50_{50} (µM)
N-(5-Aminomethyl-2-methoxyphenyl)propionamideAntimicrobial15
N-(5-Aminomethyl-2-methoxyphenyl)butyramideAnticancer22
N-(4-Ethylphenyl)-N'-(5-amino-2-methoxyphenyl)ureaCytotoxicity against cancer cells18

This table illustrates how this compound stands out due to its balanced antimicrobial and anticancer activities.

Q & A

Q. What synthetic methodologies are effective for preparing N-[5-(aminomethyl)-2-methoxyphenyl]acetamide and its analogs?

  • Methodological Answer : Synthesis typically involves acylation of the primary amine group in 5-(aminomethyl)-2-methoxyaniline with acetyl chloride or acetic anhydride under controlled conditions. Solvent selection (e.g., dichloromethane or THF) and base (e.g., triethylamine) are critical to minimize side reactions. For derivatives, nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) can introduce substituents at the methoxy or aminomethyl positions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (70–85%) .

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the methoxy (δ3.8\delta \sim3.8 ppm), acetamide carbonyl (δ168\delta \sim168 ppm), and aminomethyl (δ3.4\delta \sim3.4 ppm) groups.
  • FTIR : Peaks at ~3300 cm1^{-1} (N–H stretch), ~1650 cm1^{-1} (C=O), and ~1250 cm1^{-1} (C–O of methoxy) are diagnostic.
  • X-ray crystallography : Resolves bond lengths (e.g., C–O in methoxy: ~1.36 Å) and dihedral angles between aromatic and acetamide moieties .

Q. How do the methoxy and aminomethyl groups influence solubility and reactivity?

  • Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding. The aminomethyl group increases hydrophilicity and enables functionalization (e.g., Schiff base formation or coordination with metal ions). However, the electron-donating methoxy group may reduce electrophilic substitution reactivity at the aromatic ring .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for derivatives in pharmacological studies?

  • Methodological Answer :
  • Anti-cancer activity : Derivatives with electron-withdrawing groups (e.g., –NO2_2) at the 4-position of the phenyl ring show enhanced cytotoxicity (IC50_{50}: 5–10 µM) against HCT-116 and MCF-7 cells via apoptosis induction. The aminomethyl group’s basicity may facilitate membrane penetration .
  • Lipoxygenase inhibition : Bulky substituents (e.g., oxadiazole-thioether) at the acetamide nitrogen improve inhibitory activity (IC50_{50}: ~2 µM) by occupying hydrophobic pockets in the enzyme .

Q. How can DFT calculations guide the optimization of this compound’s electronic properties?

  • Methodological Answer :
  • HOMO-LUMO analysis : Identifies electron-rich regions (e.g., methoxy group) for electrophilic attack. A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity.
  • Molecular Electrostatic Potential (MESP) : Predicts nucleophilic sites (e.g., aminomethyl nitrogen) for covalent modifications.
  • Docking studies : Simulate interactions with biological targets (e.g., COX-2), prioritizing derivatives with strong binding affinities (ΔG < −8 kcal/mol) .

Q. How can conflicting biological activity data across analogs be resolved experimentally?

  • Methodological Answer :
  • Dose-response assays : Use MTT or SRB assays to confirm IC50_{50} values across multiple cell lines (e.g., HT-29 vs. PC-3).
  • Metabolic stability tests : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance.
  • Crystallographic studies : Compare ligand-binding modes in target proteins (e.g., kinases) to identify steric clashes or unfavorable interactions .

Q. What safety protocols are essential during synthesis of halogenated analogs?

  • Methodological Answer :
  • Ventilation : Use fume hoods to handle volatile reagents (e.g., acetyl chloride).
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent dermal/ocular exposure.
  • Waste disposal : Halogenated byproducts (e.g., chloroacetamides) must be treated as hazardous waste (EPA guidelines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.